Cas no 17126-62-4 (Ethyl 3-isothiocyanatopropionate)

Ethyl 3-isothiocyanatopropionate is a versatile organic compound characterized by its reactive isothiocyanate functional group. This reagent is commonly employed in organic synthesis, particularly for the introduction of isothiocyanate moieties into target molecules. Its ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. The compound is useful in the preparation of thiourea derivatives, heterocycles, and other intermediates in pharmaceutical and agrochemical research. Its stability and straightforward handling make it a practical choice for laboratory applications. Care should be taken due to its potential lachrymatory properties and reactivity with nucleophiles. Proper storage under inert conditions is recommended to maintain purity.
Ethyl 3-isothiocyanatopropionate structure
17126-62-4 structure
商品名:Ethyl 3-isothiocyanatopropionate
CAS番号:17126-62-4
MF:C6H9NO2S
メガワット:159.20616
MDL:MFCD00041130
CID:87798
PubChem ID:526514

Ethyl 3-isothiocyanatopropionate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-isothiocyanatopropionate
    • 3-Isothiocyanatopropionic acid ethyl ester
    • ethyl 3-isothiocyanatopropanoate
    • Ethyl 3-isothiocyatopropiote, 98%
    • SCHEMBL1457047
    • Ethyl 3-isothiocyanatopropionate,
    • DTXSID90335712
    • AKOS005206786
    • Ethyl 3-isothiocyanatopropanoate, AldrichCPR
    • MFCD00041130
    • FT-0615937
    • EN300-192670
    • A811313
    • 3-Isothiocyanato-propionic acid ethyl ester
    • 17126-62-4
    • Propanoic acid,3-isothiocyanato-,ethyl ester
    • J-802208
    • FS-4284
    • ethyl-3-isothiocynato propionate
    • MDL: MFCD00041130
    • インチ: InChI=1S/C6H9NO2S/c1-2-9-6(8)3-4-7-5-10/h2-4H2,1H3
    • InChIKey: UPTRONYNXNYITM-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CCN=C=S
    • BRN: 1705633

計算された属性

  • せいみつぶんしりょう: 159.03500
  • どういたいしつりょう: 159.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 5
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 70.8A^2

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1,12 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 76°C 8mm
  • フラッシュポイント: 75-76°C/8mm
  • 屈折率: 1.5014
  • PSA: 70.75000
  • LogP: 1.04240
  • ようかいせい: 自信がない
  • じょうきあつ: 0.0±0.5 mmHg at 25°C
  • かんど: Moisture Sensitive

Ethyl 3-isothiocyanatopropionate セキュリティ情報

Ethyl 3-isothiocyanatopropionate 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Ethyl 3-isothiocyanatopropionate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB150731-25 g
Ethyl 3-isothiocyanatopropionate, 98%; .
17126-62-4 98%
25 g
€728.20 2023-07-20
TRC
E939700-500mg
Ethyl 3-Isothiocyanatopropionate
17126-62-4
500mg
$ 65.00 2022-06-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L10911-1g
Ethyl 3-isothiocyanatopropionate, 97%
17126-62-4 97%
1g
¥1619.00 2023-03-15
eNovation Chemicals LLC
Y1267376-5g
ETHYL 3-ISOTHIOCYANATOPROPIONATE
17126-62-4 95%
5g
$195 2024-06-07
eNovation Chemicals LLC
Y1267376-1g
ETHYL 3-ISOTHIOCYANATOPROPIONATE
17126-62-4 95%
1g
$130 2024-06-07
Fluorochem
008967-25g
Ethyl 3-isothiocyanatopropionate
17126-62-4 98%
25g
£222.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E300002-250mg
Ethyl 3-isothiocyanatopropionate
17126-62-4 97%
250mg
¥226.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-LX371-200mg
Ethyl 3-isothiocyanatopropionate
17126-62-4 97%
200mg
¥348.0 2022-02-28
Enamine
EN300-192670-0.5g
ethyl 3-isothiocyanatopropanoate
17126-62-4 95%
0.5g
$19.0 2023-09-17
Enamine
EN300-192670-5g
ethyl 3-isothiocyanatopropanoate
17126-62-4 95%
5g
$81.0 2023-09-17

Ethyl 3-isothiocyanatopropionate 関連文献

Ethyl 3-isothiocyanatopropionateに関する追加情報

Ethyl 3-isothiocyanatopropionate (CAS No. 17126-62-4): A Key Intermediate in Modern Chemical Biology and Medicinal Chemistry

Ethyl 3-isothiocyanatopropionate, identified by its Chemical Abstracts Service (CAS) number 17126-62-4, is a versatile and highly reactive organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its isothiocyanate functional group, serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique chemical properties make it particularly valuable for the development of novel therapeutic agents targeting a wide range of diseases.

The isothiocyanate moiety in Ethyl 3-isothiocyanatopropionate is known for its ability to undergo a variety of reactions, such as nucleophilic addition, cycloadditions, and condensation reactions, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in synthetic organic chemistry to create diverse scaffolds that exhibit desirable pharmacological properties. The compound's reactivity also allows for the facile introduction of sulfur-containing heterocycles, which are prevalent in many bioactive natural products and synthetic drugs.

In recent years, Ethyl 3-isothiocyanatopropionate has been increasingly utilized in the development of small-molecule inhibitors targeting enzymes involved in inflammatory and metabolic pathways. For instance, studies have demonstrated its utility in synthesizing inhibitors of cyclooxygenase (COX) and lipoxygenase enzymes, which play critical roles in the pathogenesis of chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. The compound's ability to form stable adducts with nucleophilic residues in target proteins makes it an excellent tool for designing highly specific inhibitors.

Moreover, Ethyl 3-isothiocyanatopropionate has found applications in the field of proteolysis targeting chimeras (PROTACs), a novel class of molecular glues that induce the degradation of disease-causing proteins. The isothiocyanate group can react with cysteine residues in target proteins, facilitating the formation of protein-protein interactions that lead to proteasomal degradation. This approach has shown promise in preclinical studies for the treatment of cancers and other proteinopathy-related disorders.

The compound's significance extends beyond pharmaceutical applications to agrochemical research. Ethyl 3-isothiocyanatopropionate can be used to synthesize bioactive molecules that exhibit herbicidal and pesticidal properties. Its structural features allow for the design of compounds that interact with specific biological targets in plants and pests, offering a greener alternative to traditional agrochemicals. Recent research has highlighted its role in developing novel fungicides that combat resistant strains of plant pathogens.

The synthesis of Ethyl 3-isothiocyanatopropionate typically involves the reaction of propionic acid ethyl ester with phosphorus pentasulfide or other sulfur-containing reagents under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making the compound more accessible for industrial applications. Catalytic approaches have also been explored to enhance yield and purity while minimizing side reactions.

In conclusion, Ethyl 3-isothiocyanatopropionate (CAS No. 17126-62-4) is a multifaceted compound with broad utility across chemical biology and medicinal chemistry. Its unique reactivity and structural features make it an indispensable tool for drug discovery and development. As research continues to uncover new applications, this compound is poised to play an even greater role in addressing some of the most pressing challenges in modern medicine and agriculture.

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